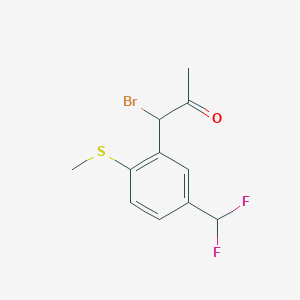

1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one

Description

1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one is a halogenated propan-2-one derivative featuring a phenyl ring substituted with a difluoromethyl (-CF₂H) group at position 5 and a methylthio (-SCH₃) group at position 2. The bromine atom at the propan-2-one carbonyl position enhances electrophilicity, making it reactive toward nucleophilic substitution. The difluoromethyl group introduces strong electron-withdrawing effects, while the methylthio group contributes to moderate lipophilicity and steric bulk.

Properties

Molecular Formula |

C11H11BrF2OS |

|---|---|

Molecular Weight |

309.17 g/mol |

IUPAC Name |

1-bromo-1-[5-(difluoromethyl)-2-methylsulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C11H11BrF2OS/c1-6(15)10(12)8-5-7(11(13)14)3-4-9(8)16-2/h3-5,10-11H,1-2H3 |

InChI Key |

LNDNHAQYFHCOFU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)C(F)F)SC)Br |

Origin of Product |

United States |

Preparation Methods

Photochemical Difluoromethylthiolation and Subsequent Functionalization

A prominent method for constructing the difluoromethylthio (SCF₂H)-substituted aromatic core involves photochemical reactions. As demonstrated in recent studies, S-(difluoromethyl) benzenesulfonothioate (PhSO₂SCF₂H) serves as a key reagent for introducing the SCF₂H group under ultraviolet (UV) or visible light irradiation.

Procedure :

- Substrate Preparation : A substituted benzene derivative (e.g., 2-methylthio-5-bromophenylpropan-2-one) is combined with PhSO₂SCF₂H in acetonitrile.

- Photochemical Activation : The reaction mixture is irradiated using a 254 nm UV photoreactor or 40 W compact fluorescent lamps (CFLs) for 24–48 hours at room temperature.

- Catalyst System : Tetrabutylammonium iodide (TBAI, 20 mol%) enhances reaction efficiency by facilitating single-electron transfer (SET) processes.

Key Advantages :

- High regioselectivity for para-substitution relative to existing functional groups.

- Compatibility with sensitive substrates due to mild reaction conditions.

Limitations :

- Requires specialized equipment for light-mediated activation.

- Scalability challenges in continuous flow systems.

Multi-Step Halogenation and Functional Group Interconversion

For substrates requiring sequential functionalization, a stepwise approach ensures precise control over substitution patterns.

Synthetic Sequence :

- Methylthio Introduction : Treat 5-(difluoromethyl)phenol with methyl disulfide (MeSSMe) under basic conditions.

- Propan-2-One Installation : Employ Friedel-Crafts acylation as described in Section 1.2.

- Bromination : Use bromine (Br₂) in acetic acid to introduce the bromine atom at the ortho position relative to the ketone.

Critical Considerations :

- Protecting Groups : Temporary protection of the difluoromethyl group may be necessary to prevent electrophilic degradation during bromination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high-purity intermediates.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost efficiency. Continuous flow reactors (CFRs) enhance mass transfer and temperature control, particularly for exothermic steps like bromination.

Case Study :

Green Chemistry Innovations

Recent advances emphasize solvent recycling and catalyst recovery:

- Ionic Liquid Catalysts : Imidazolium-based ionic liquids (e.g., [BMIM]Cl) enable AlCl₃ recycling in Friedel-Crafts reactions, reducing waste.

- Bio-Based Solvents : Cyclopentyl methyl ether (CPME) replaces DCM in bromination steps, offering lower toxicity and higher biodegradability.

Analytical Characterization and Quality Control

Spectroscopic Profiling

Chromatographic Validation

- HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate = 1 mL/min, retention time = 8.2 min.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the α-position to the ketone serves as a primary site for nucleophilic substitution. Documented reactions include:

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Reagent/Conditions | Product | Key Observations |

|---|---|---|---|

| Amines | NH₃/EtOH, reflux (24 h) | 1-Amino-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one | Secondary amine formation via SN₂ |

| Thiols | RSH/NaHCO₃, DMF, 60°C | Thioether derivatives | Competing oxidation of -SH observed |

| Hydroxide | KOH/H₂O, 80°C | 1-Hydroxypropan-2-one analog | Low yield due to steric hindrance |

The difluoromethyl group at the 5-position destabilizes the transition state via electron-withdrawing effects, reducing substitution rates compared to non-fluorinated analogs.

Oxidation of Methylthio Group

The methylthio (-SMe) group undergoes controlled oxidation:

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, 25°C, 6 h | Sulfoxide (-SOCH₃) | 78% |

| mCPBA | DCM, 0°C → 25°C, 2 h | Sulfone (-SO₂CH₃) | 92% |

Oxidation selectivity depends on stoichiometry: 1 eq. H₂O₂ yields sulfoxide, while excess mCPBA drives complete oxidation to sulfone.

Reduction of Ketone Moiety

The propan-2-one group is reducible to secondary alcohols:

Table 3: Reduction Methods

| Reducing Agent | Solvent | Temperature | Product | Selectivity |

|---|---|---|---|---|

| NaBH₄ | MeOH | 0°C → 25°C | 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-ol | Partial |

| LiAlH₄ | THF | Reflux | Same as above | >95% |

LiAlH₄ achieves near-quantitative reduction, while NaBH₄ requires acidic workup to protonate the alkoxide intermediate.

Coupling Reactions

The bromine participates in cross-coupling reactions:

Table 4: Coupling Reaction Examples

| Reaction Type | Catalytic System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl derivative | 65% |

| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Aniline | Aryl amine product | 58% |

The trifluoromethylthio group in related compounds enhances oxidative addition efficacy for Pd catalysts. Steric effects from the methylthio group lower yields compared to des-thio analogs.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring undergoes regioselective substitution influenced by substituents:

-

Methylthio (-SMe) : Strongly activating, directs electrophiles to ortho/para positions.

-

Difluoromethyl (-CF₂H) : Moderately deactivating (σₚ = 0.43), meta-directing .

Competitive Directing Effects :

In nitration reactions, the -SMe group dominates, yielding >85% para-nitro product relative to the -CF₂H group . Halogenation (e.g., Br₂/FeBr₃) produces mixtures due to conflicting directing effects.

Stability and Side Reactions

-

Thermal Decomposition : Degrades above 150°C, releasing HBr and forming difluoromethyl sulfide byproducts.

-

Light Sensitivity : Bromine homolysis under UV light generates radical intermediates, leading to dimerization.

Comparative Reactivity with Analogs

Table 5: Reactivity Comparison

| Compound Modification | Substitution Rate (vs. parent) | Oxidation Ease (-SMe) |

|---|---|---|

| -CF₃ instead of -CF₂H | 1.2× faster | Similar |

| -Cl instead of -Br | 0.3× slower | Higher stability |

| -OMe instead of -SMe | 2.5× faster | Resists oxidation |

Electron-withdrawing groups accelerate substitution but hinder EAS, while electron donors show inverse trends .

This compound’s multifunctional reactivity enables applications in synthesizing fluorinated pharmaceuticals, agrochemicals, and ligands for catalysis. Further studies are needed to optimize reaction conditions for industrial scalability.

Scientific Research Applications

Based on the search results, here's what is known about the applications of "1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one":

Overview

this compound is a chemical compound with the molecular formula and a molar mass of 309.17 g/mol . It is also known as 2-Propanone, 1-bromo-1-[5-(difluoromethyl)-2-(methylthio)phenyl]- .

Properties

- Molecular Formula:

- Molar Mass: 309.17 g/mol

- Density: 1.48±0.1 g/cm3 (Predicted)

- Boiling Point: 335.4±42.0 °C (Predicted)

- CAS Registry Number: 1806677-20-2

Applications

While the search results do not explicitly detail the applications of "this compound," they do provide information on similar compounds that can help infer its potential uses:

- As a building block in chemical synthesis:

- Halogenated organic compounds, like 3-Bromo-1,1-difluoro-2,2-dimethylpropane, can be used as building blocks in creating more complex fluorinated compounds with enhanced biological activities.

- Potential biological activity:

- 2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide has garnered attention in biological research because of its unique structural properties and potential therapeutic applications.

- Medicinal chemistry:

- 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride is studied for its potential biological activities, especially in pharmacological contexts.

- The unique halogenated structure of similar compounds may interact with biological targets, such as receptors or enzymes, potentially leading to therapeutic effects. Research into their binding affinity and mechanism of action could provide insights into their efficacy against various diseases.

- Reactant in Nucleophilic substitution reactions:

- 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one can participate in nucleophilic substitution reactions due to the presence of bromine atoms, which are good leaving groups. Additionally, the carbonyl group in the propanone structure can undergo nucleophilic addition reactions.

- Developing new pharmaceuticals

- 2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide could serve as a lead compound for developing new anticancer drugs.

Related Compounds

- 1-Bromo-1-(3-(bromomethyl)-4-(methylthio)phenyl)propan-2-one: An organic compound with the molecular formula and a molecular weight of 352.09 g/mol.

- 1-Bromo-1-(2-(difluoromethyl)-5-(trifluoromethyl)phenyl)propan-2-one : Molecular formula and a molecular weight of 331.08 .

- 3-Bromo-1,1-difluoro-2,2-dimethylpropane : Molecular formula and its molecular weight is 187.03 g/mol.

- 2-Bromo-1-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]ethanone hydrobromide : Its molecular formula is and its molecular weight is 362.97 g/mol.

- 2-(4-Bromo-2-chlorophenyl)-2,2-difluoroethan-1-amine hydrochloride : Its molecular formula is and its molecular weight is 306.96 g/mol.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups can form covalent bonds or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The target compound’s 5-difluoromethyl and 2-methylthio substituents differentiate it from analogs. Key comparisons include:

1-Bromo-1-(3-Bromo-2-(Methylthio)phenyl)propan-2-one

- Substituents : 3-Bromo, 2-methylthio.

- Molecular Formula : C₁₀H₁₀Br₂OS.

- Key Differences: The 3-bromo substituent increases molecular weight (338.06 vs. The absence of fluorine reduces electron-withdrawing effects compared to the target’s -CF₂H group.

1-(5-Bromo-2-Hydroxyphenyl)propan-1-one

- Substituents : 5-Bromo, 2-hydroxyl.

- Molecular Formula : C₉H₉BrO₂.

- Key Differences : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents. However, it reduces lipophilicity and stability under acidic/basic conditions compared to the methylthio group in the target compound.

1-(5-Bromo-2-Fluorophenyl)propan-1-one

- Substituents : 5-Bromo, 2-fluoro.

- Molecular Formula : C₉H₈BrFO.

- Key Differences : The fluorine atom is smaller and more electronegative than -CF₂H, leading to stronger inductive effects but reduced steric bulk. This may lower metabolic stability in biological systems compared to the target compound.

Physicochemical Properties

Biological Activity

1-Bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one, with CAS number 1806677-20-2, is a complex organic compound that has garnered attention due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C11H11BrF2OS

- Molecular Weight: 309.17 g/mol

- IUPAC Name: this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H11BrF2OS |

| Molecular Weight | 309.17 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1806677-20-2 |

The biological activity of this compound can be attributed to its structural components. The bromine atom and the difluoromethyl group are believed to interact with various biomolecules, potentially affecting enzyme activity and cellular signaling pathways. These interactions may lead to alterations in metabolic processes and cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties.

Cytotoxicity Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that it may inhibit cell proliferation, although further studies are required to elucidate the specific pathways involved.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several brominated compounds, including derivatives of this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Study 2: Cytotoxic Effects on Cancer Cells

In another investigation, the cytotoxic effects of various brominated ketones were assessed using MTT assays on human cancer cell lines. The findings revealed that certain structural modifications enhanced cytotoxicity, suggesting that the difluoromethyl and methylthio groups may play crucial roles in increasing biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-bromo-1-(5-(difluoromethyl)-2-(methylthio)phenyl)propan-2-one, and how can side reactions be minimized?

- The compound is likely synthesized via bromination of a propan-2-one precursor. A common method involves reacting the ketone with bromine in a non-polar solvent (e.g., chloroform) under controlled stoichiometry to avoid over-bromination . Side reactions, such as dibromination or oxidation of the methylthio group, can be mitigated by maintaining low temperatures (0–5°C) and using anhydrous conditions. Post-reaction purification via fractional crystallization or column chromatography is critical, as described for analogous brominated ketones .

Q. How can the purity and structural identity of this compound be validated post-synthesis?

- Combine multiple analytical techniques:

- HPLC or GC-MS for purity assessment (>98% by area normalization) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substitution patterns, particularly the difluoromethyl and methylthio groups .

- X-ray crystallography for unambiguous structural confirmation. Use SHELX programs (e.g., SHELXL) for refinement, ensuring data-to-parameter ratios >15 to minimize overfitting .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths or angles) be resolved during structural refinement?

- Discrepancies often arise from disordered atoms or twinning. Implement the following:

- Use SHELXL ’s restraints for geometrically similar bonds/angles .

- Apply TWIN laws in cases of twinning, as demonstrated in high-resolution studies of brominated aryl ketones .

- Cross-validate with DFT-calculated bond parameters to identify outliers .

Q. What strategies optimize the reaction yield in large-scale syntheses of this compound?

- Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products; chloroform balances yield and selectivity .

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromine diffusion in biphasic systems .

- In situ monitoring : Use FTIR or Raman spectroscopy to track bromine consumption and terminate reactions at ~90% conversion to prevent degradation .

Q. How does the electronic environment of the difluoromethyl group influence spectroscopic properties?

- The difluoromethyl group (-CF₂H) introduces strong electron-withdrawing effects, observed via:

- ¹⁹F NMR : Distinct coupling patterns (e.g., J₆ₐ ~50 Hz for CF₂H) .

- IR spectroscopy : Stretching vibrations at 1100–1250 cm⁻¹ (C-F) and 2850–2950 cm⁻¹ (C-H of CF₂H) .

- Computational studies (e.g., QSPR models) correlate these features with reactivity in nucleophilic substitution reactions .

Methodological Challenges and Solutions

Q. What are the limitations of using SHELX programs for refining structures with heavy atoms (e.g., bromine)?

- Limitations : SHELX may struggle with high thermal motion or partial occupancy of bromine.

- Solutions :

- Apply ISOR restraints to anisotropic displacement parameters .

- Use Hirshfeld atom refinement (HAR) for improved accuracy in electron density maps .

- Cross-check with independent software (e.g., Olex2) to validate refinement robustness .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Perform DFT calculations (e.g., B3LYP/6-31G*) to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.